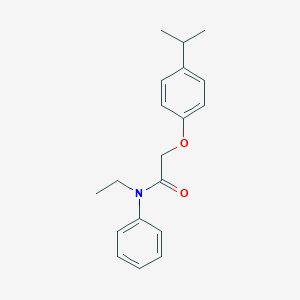![molecular formula C18H14Br2N4O5 B320123 2-(4-bromophenoxy)-N-(4-{[(4-bromophenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320123.png)
2-(4-bromophenoxy)-N-(4-{[(4-bromophenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-1,2,5-oxadiazole-3,4-diylbis[2-(4-bromophenoxy)acetamide] is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of bromophenoxy and acetamide groups attached to the oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2,5-oxadiazole-3,4-diylbis[2-(4-bromophenoxy)acetamide] typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Introduction of Bromophenoxy Groups: The bromophenoxy groups can be introduced through nucleophilic substitution reactions using bromophenol and suitable leaving groups.
Attachment of Acetamide Groups: The acetamide groups can be attached through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-1,2,5-oxadiazole-3,4-diylbis[2-(4-bromophenoxy)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield reduced forms of the compound with fewer oxygen atoms.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have biological activity and can be studied for its potential use as a drug or biochemical probe.
Medicine: It may have therapeutic potential and can be investigated for its effects on various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N,N’-1,2,5-oxadiazole-3,4-diylbis[2-(4-bromophenoxy)acetamide] depends on its interaction with molecular targets and pathways. The oxadiazole ring and the bromophenoxy and acetamide groups may interact with specific enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-1,2,5-oxadiazole-3,4-diylbis[2-(4-morpholinyl)acetamide]
- N,N’-1,2,5-oxadiazole-3,4-diylbis[2-(4-methylphenoxy)acetamide]
- 3,3’-bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate
Uniqueness
N,N’-1,2,5-oxadiazole-3,4-diylbis[2-(4-bromophenoxy)acetamide] is unique due to the presence of bromophenoxy groups, which can impart specific chemical and biological properties. The combination of the oxadiazole ring with bromophenoxy and acetamide groups makes this compound distinct from other similar compounds, potentially leading to unique applications and effects.
Propiedades
Fórmula molecular |
C18H14Br2N4O5 |
|---|---|
Peso molecular |
526.1 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-N-[4-[[2-(4-bromophenoxy)acetyl]amino]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C18H14Br2N4O5/c19-11-1-5-13(6-2-11)27-9-15(25)21-17-18(24-29-23-17)22-16(26)10-28-14-7-3-12(20)4-8-14/h1-8H,9-10H2,(H,21,23,25)(H,22,24,26) |
Clave InChI |
NPMYTTKLQNARQP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NON=C2NC(=O)COC3=CC=C(C=C3)Br)Br |
SMILES canónico |
C1=CC(=CC=C1OCC(=O)NC2=NON=C2NC(=O)COC3=CC=C(C=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B320046.png)
![N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B320049.png)
![2-(4-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B320050.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B320051.png)
![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B320052.png)
![2-(4-isopropylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B320054.png)

![N-(4-chlorophenyl)-2-[(2,6-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B320058.png)
![2,4-dichloro-N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbothioyl)benzamide](/img/structure/B320059.png)
![N-({2-[(2,4-dimethylphenoxy)acetyl]hydrazino}carbothioyl)-3-iodo-4-methylbenzamide](/img/structure/B320060.png)
![3-bromo-N-({2-[(2,4-dimethylphenoxy)acetyl]hydrazino}carbothioyl)-4-methylbenzamide](/img/structure/B320062.png)
![N-({2-[(2,4-dimethylphenoxy)acetyl]hydrazino}carbothioyl)cyclopropanecarboxamide](/img/structure/B320064.png)
![N-({2-[(2,4-dimethylphenoxy)acetyl]hydrazino}carbothioyl)-2-phenylacetamide](/img/structure/B320065.png)
